2-(Dimethylamino)ethyl chloroacetate
Description
Properties
CAS No. |
34569-11-4 |
|---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-chloroacetate |
InChI |
InChI=1S/C6H12ClNO2/c1-8(2)3-4-10-6(9)5-7/h3-5H2,1-2H3 |
InChI Key |
FPWRQUYQMZZZJI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CCl |
Canonical SMILES |
CN(C)CCOC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 131.18 g/mol
- Key Properties : A colorless liquid used as a solvent or intermediate in organic synthesis. The absence of a chloro group reduces its electrophilicity compared to the chloroacetate analog, making it less reactive in nucleophilic substitutions. Applications include polymer crosslinking and drug delivery systems .
Diethylaminoethyl Chloride (CAS 869-24-9)
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- Key Properties : A chlorinated amine used as an alkylating agent. Unlike the chloroacetate ester, this compound lacks an ester linkage, favoring direct nucleophilic displacement at the chloroethyl group. It is widely used in quaternary ammonium salt synthesis .
Chloroacetate Esters
Methyl Chloroacetate (CAS 96-34-4)
- Molecular Formula : C₃H₅ClO₂
- Molecular Weight : 108.52 g/mol
- Key Properties : A volatile solvent with high electrophilicity due to the electron-withdrawing chloro group. It is employed in agrochemical and pharmaceutical synthesis. However, its simpler structure lacks the tertiary amine moiety, limiting its use in cationic applications .
Ethyl 2-Chloroacetoacetate (CAS 609-08-5)
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- Key Properties: A β-keto ester with a reactive chloro substituent. Its α,β-unsaturated carbonyl system enables conjugate additions, a feature absent in 2-(dimethylamino)ethyl chloroacetate. This compound is critical in synthesizing heterocycles like oxiracetam impurities .
Functional Analogues in Polymer Chemistry
2-(Dimethylamino)ethyl Methacrylate
- Key Findings: In resin cements, this methacrylate derivative exhibits lower reactivity compared to ethyl 4-(dimethylamino) benzoate, achieving a 15–20% lower degree of conversion. The presence of diphenyliodonium hexafluorophosphate (DPI) enhances its polymerization efficiency, suggesting that this compound might similarly benefit from co-initiators in photopolymerization .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| This compound* | C₆H₁₂ClNO₂ | N/A | 165.45 (calc) | Pharmaceutical intermediates, alkylation | High (Cl electrophile, amine) |
| 2-(Dimethylamino)ethyl acetate | C₆H₁₃NO₂ | 1421-89-2 | 131.18 | Polymer crosslinking, solvents | Moderate (ester hydrolysis) |
| Methyl chloroacetate | C₃H₅ClO₂ | 96-34-4 | 108.52 | Agrochemical synthesis | High (nucleophilic substitution) |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 609-08-5 | 164.59 | Heterocycle synthesis (e.g., oxiracetam) | Conjugate addition, cyclization |
| Diethylaminoethyl chloride | C₆H₁₄ClN | 869-24-9 | 135.64 | Quaternary ammonium salts | Direct alkylation |
*Calculated data due to lack of direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
